molecular formula C6H12O2 B1655302 3-(Methoxymethyl)-3-methyloxetane CAS No. 34493-11-3

3-(Methoxymethyl)-3-methyloxetane

Cat. No.: B1655302
CAS No.: 34493-11-3
M. Wt: 116.16 g/mol
InChI Key: YRNCACXJEDBLDE-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number or IUPAC name. It may also include information about the compound’s occurrence in nature or its uses .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational methods .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, the conditions required for these reactions, and the products formed .


Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be predicted based on the compound’s structure .

Scientific Research Applications

  • Polymer Electrolyte Applications : A study highlighted the synthesis of homopolymers and copolymers of oxetane-derived monomers, including 3-(Methoxymethyl)-3-methyloxetane, for potential use as polymer electrolytes. These polymers exhibit promising ion conductivity, making them suitable for applications in lithium-ion batteries (Ye et al., 2012).

  • Ion Conductivity for Lithium Ion Batteries : Another study synthesized homo- and copolyethers from oxetane-derived monomers, including this compound, demonstrating their potential in lithium-ion batteries due to their ion conductivity properties (Ye et al., 2005).

  • Copolymerization and Polymer Characteristics : Research on the copolymerization of oxetane-derived monomers, including this compound, has revealed insights into the molecular structure and thermal properties of the resulting polymers. These polymers exhibit lower glass transition temperatures and high heat decomposition temperatures, beneficial for certain industrial applications (Ye et al., 2007).

  • Physical and Electrolytic Properties in Propylene Carbonate : A study explored the impact of a methoxymethyl group, such as in this compound, on the physical and electrolytic properties of propylene carbonate. This research is crucial in understanding the effects of molecular modifications on the properties of compounds (Nambu et al., 2013).

  • Energetic Polymers for Propellant Binders : Research has been conducted on the thermal characteristics of energetic polymers based on oxetane derivatives, including this compound. These polymers are considered for use in energetic propellant binders due to their thermal stability and decomposition behaviors (Liu et al., 1995).

  • Synthesis and Copolymerization of Azidomethyl-Substituted Oxetanes : A study focused on the synthesis and copolymerization of azidomethyl-substituted oxetanes, including this compound, exploring their morphological properties and potential applications in various materials (Mukhametshin et al., 2017).

Mechanism of Action

The mechanism of action is particularly relevant for biologically active compounds. It involves studying how the compound interacts with biological systems at the molecular level .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. This information is typically found in material safety data sheets .

Future Directions

Future directions could involve potential applications of the compound, areas of research that need further exploration, and predictions about how the compound’s use and importance might change in the future .

Properties

IUPAC Name

3-(methoxymethyl)-3-methyloxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-6(3-7-2)4-8-5-6/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRNCACXJEDBLDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10553512
Record name 3-(Methoxymethyl)-3-methyloxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10553512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34493-11-3
Record name 3-(Methoxymethyl)-3-methyloxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10553512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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